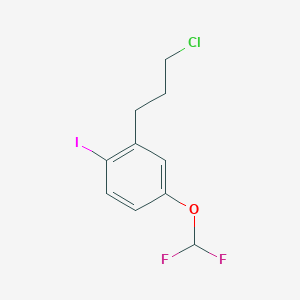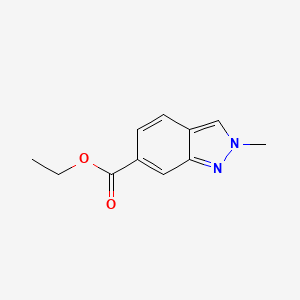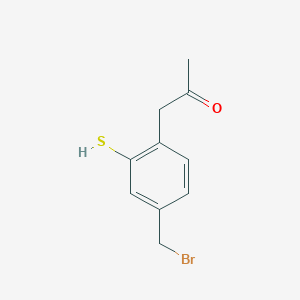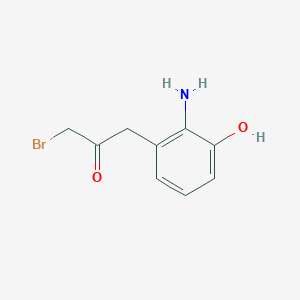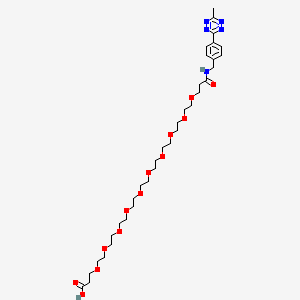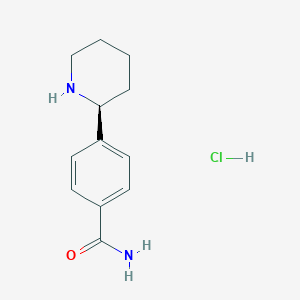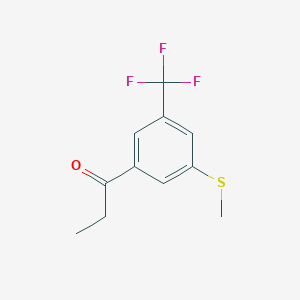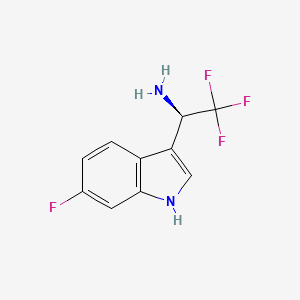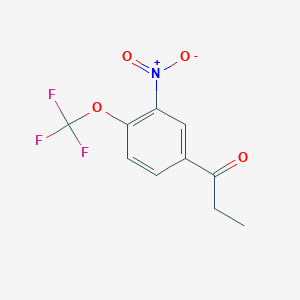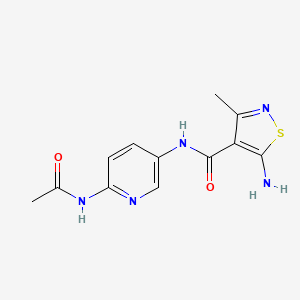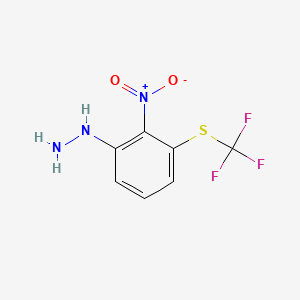
1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-nitro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained between 0-78°C for 1-16 hours to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as triflic acid . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:
1-(2-Nitrophenyl)hydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties.
1-(3-Trifluoromethylthio)phenyl)hydrazine: Lacks the nitro group, affecting its reactivity and biological activity.
The presence of both the nitro and trifluoromethylthio groups in this compound makes it unique and valuable for specific research applications.
Propiedades
Fórmula molecular |
C7H6F3N3O2S |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
[2-nitro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-5-3-1-2-4(12-11)6(5)13(14)15/h1-3,12H,11H2 |
Clave InChI |
PUDJTMXEABEMAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


